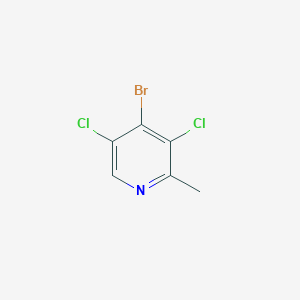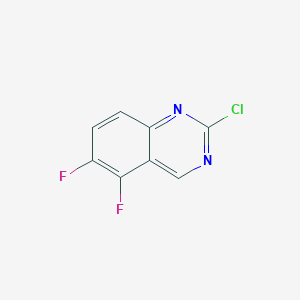
O-(Methoxymethyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(Methoxymethyl)hydroxylamine hydrochloride: is an organic compound with the formula CH3ONH2·HCl. It is also known as methoxyamine hydrochloride. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methyl group. It is a colorless volatile liquid that is soluble in polar organic solvents and water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:
O-Alkylation of Hydroxylamine Derivatives: (CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3
Another method involves methanolysis of hydroxylamine sulfonates:Methanolysis of Hydroxylamine Sulfonates: H2NOSO3−+CH3OH→H2NOCH3+HSO4−
Industrial Production Methods: Industrial production methods for O-(Methoxymethyl)hydroxylamine hydrochloride typically involve large-scale synthesis using the above-mentioned routes, ensuring high purity and yield through optimized reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Condensation Reactions: Methoxyamine condenses with ketones and aldehydes to form imines.
Deprotonation Reactions: It undergoes deprotonation by methyl lithium to give CH3ONHLi, which can be further reacted with organolithium compounds to form amines.
Common Reagents and Conditions:
Reagents: Methyl lithium, organolithium compounds.
Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity.
Major Products:
Imines: Formed from condensation reactions with ketones and aldehydes.
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
- Methoxyamine hydrochloride covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis. This property is utilized to potentiate the anti-tumor activity of alkylating agents .
Industry:
Mécanisme D'action
Methoxyamine hydrochloride exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits the base excision repair (BER) pathway, leading to an accumulation of DNA strand breaks and subsequent apoptosis. This mechanism is particularly useful in enhancing the efficacy of alkylating agents in cancer therapy .
Comparaison Avec Des Composés Similaires
N-Methylhydroxylamine: An isomer of methoxyamine with the formula CH3NH2OH.
Aminomethanol: Another isomer with the formula CH3NH2OH.
Uniqueness:
- Methoxyamine hydrochloride is unique in its ability to inhibit the BER pathway, making it a valuable compound in cancer research and therapy. Its reactivity with ketones and aldehydes to form imines also distinguishes it from its isomers .
Propriétés
Formule moléculaire |
C2H8ClNO2 |
|---|---|
Poids moléculaire |
113.54 g/mol |
Nom IUPAC |
O-(methoxymethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H7NO2.ClH/c1-4-2-5-3;/h2-3H2,1H3;1H |
Clé InChI |
DLDGZDSGNCCIJE-UHFFFAOYSA-N |
SMILES canonique |
COCON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)


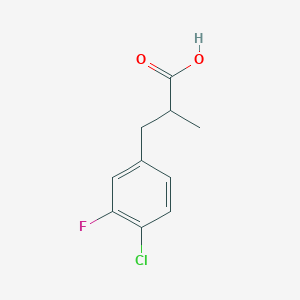
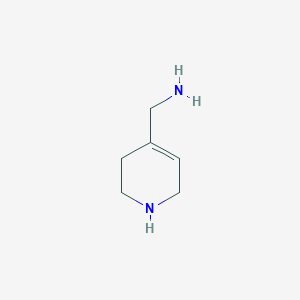
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
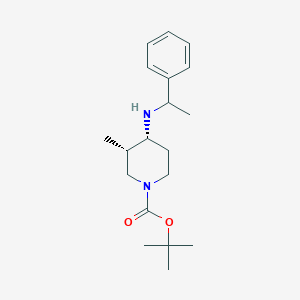


![6-Bromo-2,3-dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12975328.png)
![5-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12975329.png)
